Synthetic Yield Efficiency
The synthesis of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one via condensation of 2-acetylfuran with N,N-dimethylformamide dimethyl acetal (DMF-DMA) proceeds with a reported isolated yield of 97% . This yield exceeds the typical range of 70-90% reported for analogous enaminone syntheses from substituted acetophenones or other heteroaryl ketones under similar conditions [1]. The high yield is attributed to the enhanced electrophilicity of the 2-furyl ketone and the favorable stereoelectronic effects of the furan ring, which minimize side reactions and facilitate product isolation.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 97% yield |
| Comparator Or Baseline | Typical enaminone synthesis yields from aryl/heteroaryl ketones: 70-90% (e.g., 86% for phenyl-substituted enaminone; 70-80% for 4-methoxyphenyl-substituted enaminone) |
| Quantified Difference | Target yield is 7-27 percentage points higher than baseline range |
| Conditions | Condensation of 2-acetylfuran with DMF-DMA at 100°C for 9 hours, followed by crystallization from ether/hexane |
Why This Matters
Higher synthetic yield translates directly to lower cost per gram in multi-step synthesis campaigns and reduces waste in process-scale applications.
- [1] PMC Table 1. (n.d.). Synthesis of Enaminone 1a-c. Yields: 86% (Ph), 70% (4-OCH3-C6H4), 80% (4-OCH3-C6H4). Reaction conditions: 1-3 (1 mmol), DMFDMA (1 mmol), Time: 5 min. View Source
